molecular formula C13H15NO4 B053250 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid CAS No. 121715-56-8

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid

Cat. No. B053250
CAS RN: 121715-56-8
M. Wt: 249.26 g/mol
InChI Key: GAGNHCLRQLUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid, also known as AMBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AMBF belongs to the class of amino acids and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of certain signaling pathways in the body. For example, it has been suggested that this compound may activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound may also inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, there are some limitations to its use in lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its therapeutic potential.

Future Directions

There are several future directions for research on 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and to determine its therapeutic potential in various disease states.

Synthesis Methods

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid can be synthesized through a multistep process involving the condensation of 5-methoxybenzo[b]furan-2-carboxylic acid with 4-aminobutyric acid. The reaction is catalyzed by coupling agents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The final product is isolated by precipitation, filtration, and recrystallization.

Scientific Research Applications

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid has been extensively studied for its potential therapeutic properties. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer effects. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

121715-56-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-amino-3-(5-methoxy-1-benzofuran-2-yl)butanoic acid

InChI

InChI=1S/C13H15NO4/c1-17-10-2-3-11-8(4-10)5-12(18-11)9(7-14)6-13(15)16/h2-5,9H,6-7,14H2,1H3,(H,15,16)

InChI Key

GAGNHCLRQLUYCQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN

synonyms

4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid
4-MBFG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.